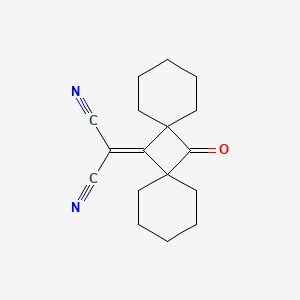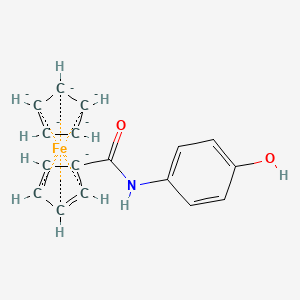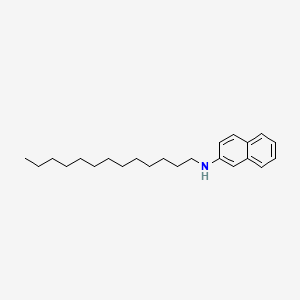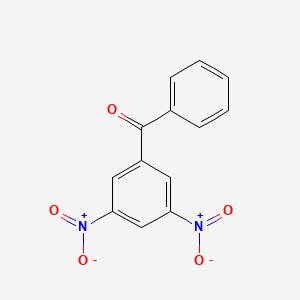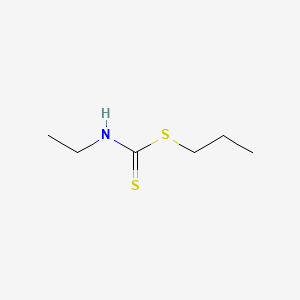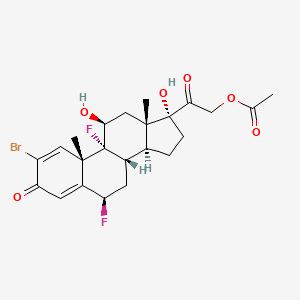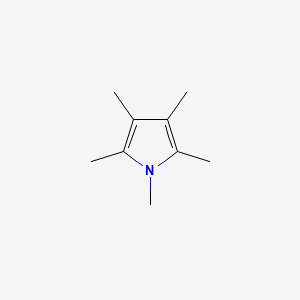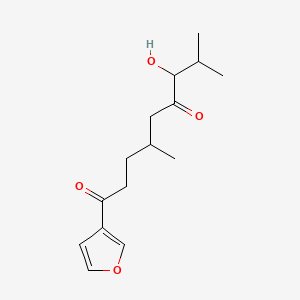
1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a furan ring, a hydroxyl group, and two ketone functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl and Ketone Groups: The hydroxyl and ketone groups can be introduced through selective oxidation and reduction reactions. For example, the use of oxidizing agents like potassium permanganate or chromium trioxide can introduce the ketone functionalities, while reducing agents like sodium borohydride can be used to introduce the hydroxyl group.
Coupling Reactions: The final step involves coupling the furan ring with the nonane backbone through carbon-carbon bond-forming reactions such as Grignard reactions or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can be compared with similar compounds such as:
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione: Similar structure but different functional groups.
The uniqueness of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52259-61-7 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3 |
Clave InChI |
HCPDJZNVPUCXHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)CC(C)CCC(=O)C1=COC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


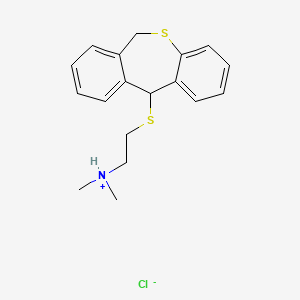


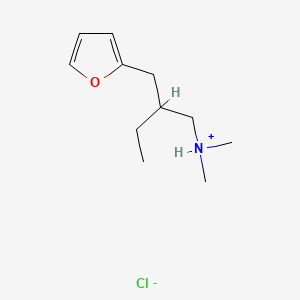
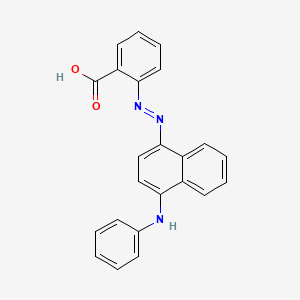
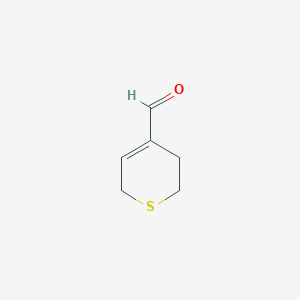
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
